Cas no 1850039-82-5 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid is a specialized Fmoc-protected amino acid derivative featuring a methylated triazole side chain. This compound is particularly valuable in peptide synthesis, where its Fmoc group ensures orthogonal protection compatibility with standard solid-phase methodologies. The methylated triazole moiety enhances stability and introduces unique structural and functional properties, making it useful for designing modified peptides with tailored interactions. Its carboxylic acid functionality allows for straightforward incorporation into growing peptide chains. The product is suited for applications requiring precise control over peptide architecture, such as drug discovery and bioconjugation, where its stability and reactivity profile offer distinct synthetic advantages.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid structure
1850039-82-5 structure
商品名:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
CAS番号:1850039-82-5
MF:C21H20N4O4
メガワット:392.407904624939
CID:6427688
PubChem ID:165887865

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-3408505
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
    • 1850039-82-5
    • インチ: 1S/C21H20N4O4/c1-24(19(20(26)27)18-11-22-25(2)23-18)21(28)29-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-11,17,19H,12H2,1-2H3,(H,26,27)
    • InChIKey: QLMPOGUBGKYIGZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C(=O)O)C1C=NN(C)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 392.14845513g/mol
  • どういたいしつりょう: 392.14845513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3408505-1.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
1.0g
$2811.0 2025-03-18
Enamine
EN300-3408505-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
5.0g
$8152.0 2025-03-18
Enamine
EN300-3408505-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
0.05g
$2361.0 2025-03-18
Enamine
EN300-3408505-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
0.1g
$2473.0 2025-03-18
Enamine
EN300-3408505-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
10.0g
$12088.0 2025-03-18
Enamine
EN300-3408505-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
2.5g
$5510.0 2025-03-18
Enamine
EN300-3408505-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
0.25g
$2585.0 2025-03-18
Enamine
EN300-3408505-0.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid
1850039-82-5 95.0%
0.5g
$2697.0 2025-03-18

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acidに関する追加情報

Introduction to Compound CAS No. 1850039-82-5: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic Acid

The compound with CAS No. 1850039-82-5, named 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino}-2-(2-methyl-2H-1,2,3-triazol-4-yl)acetic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methylamino substituent, and a 1,2,3-triazole moiety. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis and drug development.

Recent studies have highlighted the importance of such compounds in the development of bioactive molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling reactivity during multi-step syntheses. Meanwhile, the 1,2,3-triazole ring is recognized for its stability and ability to participate in click chemistry reactions, making it an attractive component for constructing complex architectures. The methylamino group further enhances the compound's versatility by introducing additional sites for functionalization.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive agents. Researchers have demonstrated that such molecules can serve as scaffolds for developing inhibitors of key enzymes involved in disease pathways. For instance, studies published in 2023 have shown that derivatives of this compound exhibit potent inhibitory activity against kinases associated with cancer progression. These findings underscore the importance of exploring such compounds as leads for drug discovery.

In terms of synthesis, this compound is typically prepared through a combination of nucleophilic substitution and coupling reactions. The incorporation of the Fmoc group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability. These developments are particularly relevant for industries focused on pharmaceutical intermediates and specialty chemicals.

The structural complexity of this compound also makes it an ideal candidate for studying chemical reactivity under various conditions. For example, investigations into its thermal stability and photoreactivity have provided valuable insights into the behavior of similar molecules under different environmental conditions. Such studies are essential for optimizing storage conditions and ensuring the long-term stability of pharmaceutical products.

Moreover, the presence of multiple functional groups in this compound opens up opportunities for further modification. By introducing additional substituents or altering existing ones, chemists can tailor the molecule's properties to suit specific applications. For instance, appending hydrophilic groups could enhance its solubility in aqueous environments, making it more suitable for use in biological systems.

In conclusion, CAS No. 1850039-82-5 represents a cutting-edge molecule with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for advancing research in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in modern chemical innovation.

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